molecular formula Bi12O20Si B076508 Dodecabismuthino silicon icosaoxide CAS No. 12377-72-9

Dodecabismuthino silicon icosaoxide

Cat. No.: B076508
CAS No.: 12377-72-9
M. Wt: 1112.17 g/mol
InChI Key: YZGCCAILQGGGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: Dodecabismuthino silicon icosaoxide, with the chemical formula Bi₁₂O₁₆(SiO₄) and CAS number 12377-72-9, is a bismuth oxide silicate compound classified under EC number 235-620-2.

Properties

CAS No.

12377-72-9

Molecular Formula

Bi12O20Si

Molecular Weight

1112.17 g/mol

IUPAC Name

tetrabismuth;dioxido(oxo)silane;oxygen(2-)

InChI

InChI=1S/4Bi.3O3Si.3O/c;;;;3*1-4(2)3;;;/q4*+3;6*-2

InChI Key

YZGCCAILQGGGQN-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3]

Synonyms

dodecabismuthino silicon icosaoxide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Compositional Features :

  • Composition : The compound contains 12 bismuth atoms, 16 oxygen atoms, and a silicate (SiO₄) group, reflecting a high bismuth-to-silicon ratio.
  • Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory, indicating its recognized industrial use .

Comparison with Similar Compounds

While direct comparative studies are absent in the provided evidence, structural and functional parallels can be drawn with other bismuth-containing oxides and silicates. Below is an analysis based on compositional trends and general properties of analogous compounds:

Table 1: Comparative Analysis of Bismuth-Containing Compounds

Compound Name Formula Key Features Applications
Dodecabismuthino silicon icosaoxide Bi₁₂O₁₆(SiO₄) High bismuth content; stable under industrial conditions Research, catalysis, ceramics
Bismuth Silicon Oxide (Bismuth Orthosilicate) Bi₄(SiO₄)₃ Lower bismuth ratio (4:3 Bi:Si); refractory properties Glass ceramics, radiation shielding
Bismuth Titanate Bi₄Ti₃O₁₂ Layered perovskite structure; ferroelectricity Memory devices, sensors
Bismuth Oxycarbonate Bi₂O₂(CO₃) Carbonate-containing structure; pH-dependent solubility Pharmaceuticals (e.g., antacids)

Key Differences:

Lower-bismuth compounds like Bi₄(SiO₄)₃ prioritize structural rigidity over conductivity.

Functional Properties :

  • Bi₁₂O₁₆(SiO₄) : Predicted utility in high-temperature processes due to bismuth’s oxide framework.
  • Bi₄Ti₃O₁₂ : Ferroelectric behavior makes it suitable for electronics, unlike Bi₁₂O₁₆(SiO₄), which lacks documented piezoelectricity.

Notes on Limitations and Further Research

Evidence Constraints : The safety data sheet () focuses on regulatory and hazard information, omitting comparative physicochemical data.

Recommendations : Future studies should investigate its:

  • Thermal decomposition pathways vs. Bi₄(SiO₄)₃.
  • Catalytic efficiency in oxidation reactions relative to bismuth vanadate (BiVO₄).

Preparation Methods

Precursor Selection and Stoichiometry

The reaction typically employs bismuth(III) oxide (Bi₂O₃) and silicon dioxide (SiO₂) in a molar ratio of 6:1 to match the Bi:Si ratio in the final compound. Minor deviations from this ratio result in secondary phases such as Bi₄Si₃O₁₂ or unreacted oxides.

Thermal Processing

The mixed precursors are ground into a homogeneous powder and calcined in a muffle furnace. A stepwise heating protocol is critical:

  • Drying : 150°C for 2 hours to remove adsorbed moisture.

  • Intermediate calcination : 600°C for 4 hours to initiate oxide interaction.

  • Final sintering : 850–900°C for 12–24 hours under static air.

Challenges and Optimization

  • Volatility of Bi₂O₃ : Bismuth oxide sublimes above 825°C, necessitating sealed crucibles or excess Bi₂O₃ (5–10 wt%) to maintain stoichiometry.

  • Crystallinity control : Slow cooling (1–2°C/min) yields single-phase material, while quenching introduces amorphous regions.

Hydrothermal Synthesis

Hydrothermal methods offer lower processing temperatures and improved crystallite size control compared to solid-state routes.

Reaction Setup

A typical procedure involves:

  • Precursor solution : Bi(NO₃)₃·5H₂O and tetraethyl orthosilicate (TEOS) dissolved in nitric acid (pH ≈ 1).

  • Autoclave conditions : 180–220°C for 48–72 hours under autogenous pressure.

Key Advantages

  • Nanoparticle formation : Produces particles with 20–50 nm diameters, suitable for catalytic applications.

  • Dopant incorporation : Transition metals (e.g., Fe³⁺, Cu²⁺) can be introduced during the hydrothermal step for property modification.

Limitations

  • Yield limitations : Scalability is constrained by autoclave volume.

  • Silicon hydrolysis : TEOS requires careful pH control to prevent premature SiO₂ precipitation.

Sol-Gel Synthesis

The sol-gel method enables molecular-level mixing of precursors, enhancing reactivity at lower temperatures.

Process Steps

  • Sol formation : Bi(OAc)₃ and Si(OEt)₄ are dissolved in acetic acid/ethanol.

  • Gelation : Controlled hydrolysis with H₂O/NH₄OH (pH 4–5) forms a Bi–Si–O network.

  • Calcination : Dried gel heated at 700°C for 6 hours to crystallize Bi₁₂O₁₆(SiO₄).

Structural Characteristics

  • Surface area : 15–25 m²/g, significantly higher than solid-state-derived materials.

  • Pore structure : Mesoporous morphology (2–5 nm pores) ideal for gas-sensing applications.

Comparative Analysis of Synthesis Methods

ParameterSolid-StateHydrothermalSol-Gel
Temperature (°C)850–900180–220700
Reaction Time12–24 h48–72 h6 h (calcine)
Crystallite Size (nm)100–50020–5050–100
Phase PurityHighModerateHigh
ScalabilityIndustrialLab-scalePilot-scale

Characterization and Validation

X-Ray Diffraction (XRD)

  • Peak assignments : Major reflections at 2θ = 27.8° (012), 32.5° (104), and 46.2° (024).

  • Crystallite size : Calculated via Scherrer equation using FWHM of the (104) peak.

Spectroscopic Analysis

  • FT-IR bands : 520 cm⁻¹ (Bi–O), 950 cm⁻¹ (Si–O–Bi), and 1080 cm⁻¹ (Si–O–Si).

  • UV-Vis : Bandgap of 2.8–3.1 eV, indicating semiconductor behavior.

Industrial Manufacturing

The U.S. EPA TSCA inventory lists Bi₁₂O₁₆(SiO₄) as an active commercial substance, though specific industrial protocols are proprietary. A generalized production workflow includes:

  • Batch mixing : 58.3 wt% Bi₂O₃, 6.7 wt% SiO₂, 35 wt% flux (Na₂CO₃/K₂CO₃).

  • Melt processing : 900–950°C in rotary kilns with controlled O₂ flow.

  • Product milling : Jet-milled to 1–10 μm particles for commercial distribution.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dodecabismuthino silicon icosaoxide with high purity?

  • Methodological Answer : Synthesis typically involves high-temperature solid-state reactions (800–820°C) under inert atmospheres. Precursor stoichiometry must be rigorously controlled, and post-synthesis purification steps (e.g., acid leaching with H₂SO₄ or HCl) are critical to remove unreacted bismuth or silicon oxides. Characterization via ICP-MS or ICP-OES ensures elemental purity (>99.5%) .
  • Table 1 : Key Synthesis Parameters

ParameterValue/TechniquePurpose
Temperature800–820°CPromote solid-state reaction
AtmosphereInert (N₂/Ar)Prevent oxidation
PurificationAcid leaching (H₂SO₄/HCl)Remove impurities
ValidationICP-MS/OESConfirm stoichiometry

Q. How should researchers select characterization techniques to verify structural integrity and composition?

  • Methodological Answer : Combine X-ray diffraction (XRD) for crystallinity analysis, scanning electron microscopy (SEM) for morphology, and spectroscopic methods (e.g., Raman, FTIR) for bond identification. ICP-based techniques quantify elemental ratios, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. What are the stability considerations for handling this compound in ambient conditions?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store in vacuum-sealed containers with desiccants. Conduct reactivity tests under controlled humidity (e.g., <5% RH) using gloveboxes. Monitor degradation via TGA-DSC to identify safe operational windows .

Advanced Research Questions

Q. How can conflicting data on the compound’s catalytic activity in oxidation reactions be resolved?

  • Methodological Answer : Apply empirical contradiction analysis (ECA) to isolate variables such as surface defects, impurity phases, or measurement artifacts. Replicate experiments under standardized conditions (e.g., fixed O₂ partial pressure, temperature gradients) and use statistical tools (ANOVA) to identify outliers. Cross-validate results with XPS to detect surface oxidation states .

Q. What computational modeling approaches are suitable for predicting electronic properties?

  • Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (U = 4–6 eV for Bi-6p orbitals) effectively models band structure. Validate models against experimental UV-Vis-NIR spectra and Hall effect measurements. Use Vienna Ab-initio Simulation Package (VASP) for lattice parameter optimization .

Q. What strategies optimize the compound’s synthesis for scalable research applications?

  • Methodological Answer : Employ design of experiments (DoE) to map parameter interactions (e.g., temperature vs. reaction time). Use response surface methodology (RSM) to maximize yield while minimizing energy input. Validate scalability with pilot-scale reactors and in situ XRD for real-time phase monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.